2'-Deoxycoformycin

Adenosine deaminase inhibition Enzyme kinetics Transition-state analogue

Select this compound for research-grade ADA inhibition requiring the highest reported potency and specificity. Its picomolar Ki (2.5 pM) and direct Zn²⁺ coordination in the ADA active site enable complete enzyme ablation without off-target variables seen with EHNA (micromolar, PDE2). As the least myelosuppressive purine analog active in CLL, it also supports combination regimens where cladribine or fludarabine fail due to overlapping toxicity. Ideal for mechanistic enzymology, structure-based drug design, and murine PK/PD models—L1210 leukemic tissue achieves tissue/plasma ratio ≥1 within 15 minutes of dosing.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
Cat. No. B8070352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxycoformycin
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O
InChIInChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)
InChIKeyFPVKHBSQESCIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water, aqueous solubility > 100 mg/ml, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxycoformycin (Pentostatin): Potency and Selectivity Benchmarking for Adenosine Deaminase Inhibition


2′-Deoxycoformycin (pentostatin; CAS 53910-25-1) is a purine nucleoside analog and a transition-state analogue inhibitor of adenosine deaminase (ADA), a key enzyme in purine metabolism [1]. It binds irreversibly to the ADA active site, coordinating with the catalytic Zn²⁺ ion [2]. As an FDA-approved antimetabolite (Nipent, 1991) for hairy cell leukemia, its primary differentiating feature is its exceptional inhibitory potency against ADA, with a Ki of approximately 2.5 pM, making it one of the tightest-binding small-molecule enzyme inhibitors known [3].

Why 2′-Deoxycoformycin Cannot Be Replaced by Other Purine Nucleoside Analogs in Targeted Research Applications


Purine nucleoside analogs such as cladribine (2-CdA), fludarabine, and pentostatin share overlapping clinical indications and some mechanistic features, but differ profoundly in their primary molecular targets and biochemical selectivity [1]. While cladribine and fludarabine act as adenosine analogs that incorporate into DNA to disrupt replication and repair, pentostatin functions as a transition-state analogue inhibitor of ADA with a Ki in the low picomolar range [2]. This fundamental mechanistic distinction means that in experimental systems requiring specific ADA inhibition without confounding DNA incorporation effects, pentostatin is not functionally interchangeable with cladribine or fludarabine. Similarly, within the ADA inhibitor class, compounds such as EHNA exhibit Ki values orders of magnitude higher and possess dual inhibitory activities (e.g., PDE2), introducing off-target variables absent with pentostatin .

2′-Deoxycoformycin: Quantified Differential Evidence for Scientific Selection


ADA Inhibitory Potency (Ki) of 2′-Deoxycoformycin Versus (S)-Isomer and EHNA

2′-Deoxycoformycin exhibits a dissociation constant (Ki) of 2.5 × 10⁻¹² M (2.5 pM) for adenosine deaminase, representing a 1.3 × 10⁷-fold higher binding affinity than its (S)-stereoisomer [1]. This stereochemical specificity is attributed to the (8R)-hydroxyl coordination with the catalytic Zn²⁺, a structural feature absent in the (S)-isomer and 8-keto analogue [2]. Compared to the alternative ADA inhibitor EHNA (IC₅₀ = 4 μM for PDE2; 0.8–2 μM for ADA), pentostatin is approximately six orders of magnitude more potent .

Adenosine deaminase inhibition Enzyme kinetics Transition-state analogue Ki determination

Relative Myelosuppression of 2′-Deoxycoformycin Versus Fludarabine in Clinical Combination Therapy

In the purine analog class active against chronic lymphocytic leukemia (CLL), pentostatin is described as the least myelosuppressive agent when compared to fludarabine and cladribine [1]. This is supported by the clinical observation that early studies combining fludarabine with chlorambucil were abandoned due to overlapping myelosuppression and immunosuppression, whereas pentostatin-based combinations were successfully advanced [2]. The pentostatin-cyclophosphamide-rituximab (PCR) regimen achieved a 75% overall response rate in previously treated CLL patients, including a 25% complete response rate, with only 28% grade 3/4 infections and 72% of patients receiving full-dose treatment [3].

Myelosuppression Purine analog toxicity Chronic lymphocytic leukemia Combination chemotherapy

Pharmacokinetic Profile of 2′-Deoxycoformycin: Distribution and Elimination Characteristics

2′-Deoxycoformycin distributes rapidly to body tissues with a volume of distribution (Vd) of approximately 20 L/m², indicating extensive extravascular distribution [1]. In human subjects, terminal elimination half-life ranges from 3 to 15 hours, with 50–96% of the administered dose recovered unchanged in urine within 24 hours [2]. Preclinical mouse data show biphasic plasma elimination with α- and β-phase half-lives of 10 and 33 minutes in normal mice, and 7 and 40 minutes in L1210 leukemic mice [3]. Notably, >90% of the dose was recovered in urine within 3 hours in mice, with no detectable metabolism, indicating that renal excretion of the parent compound is the primary elimination route [4].

Pharmacokinetics Drug distribution Renal clearance Half-life

Cross-Resistance Patterns Among Purine Nucleoside Analogs: Implications for Sequential Therapy Selection

Purine nucleoside analogs including pentostatin, cladribine, and fludarabine are noted to be most likely cross-resistant [1]. However, in relapsed hairy cell leukemia (HCL), re-treatment with the same or alternate purine analog produces lower response rates and shorter duration of response, indicating incomplete cross-resistance [2]. First-line monotherapy with pentostatin or cladribine induces high remission rates in HCL, yet 30–40% of patients eventually relapse, creating a clinical scenario where agent selection may be guided by prior treatment history and differential toxicity profiles [3].

Cross-resistance Purine analogs Relapsed malignancy Drug selection

2′-Deoxycoformycin as a Transition-State Analogue: Structural Basis for Potency and Selectivity

X-ray crystallographic analysis of murine ADA complexed with pentostatin at 2.6 Å resolution reveals that the (8R)-hydroxyl group coordinates directly with the catalytic Zn²⁺ ion, a interaction that largely accounts for the picomolar inhibitory potency and high stereospecificity [1]. This coordination geometry mimics the transition state of the ADA-catalyzed deamination reaction, distinguishing pentostatin from substrate-competitive inhibitors like the (S)-isomer and EHNA, which lack this Zn²⁺ coordination [2]. The structure also demonstrates that ADA inhibition by pentostatin occurs via a tight-binding, essentially irreversible mechanism under physiological conditions [3].

X-ray crystallography Transition-state analogue Enzyme-inhibitor complex Structure-based drug design

Tissue Distribution and Tumor Accumulation of 2′-Deoxycoformycin in Preclinical Models

In L1210 leukemic mice, 2′-deoxycoformycin demonstrates differential tissue accumulation compared to normal mice. At later time points post-administration, tissues from tumor-bearing mice contained significantly higher drug levels than those from normal mice, despite comparable plasma concentrations and urinary excretion between the two groups [1]. The L1210 tumor tissue itself exhibited a tissue/plasma ratio ≥1 at 15 minutes post-dose, along with kidney, liver, small intestine, spleen, and thymus [2]. The presence of tumor did not significantly alter blood levels or urinary excretion of pentostatin, indicating that tumor retention is mediated by tissue-specific factors rather than systemic pharmacokinetic changes [3].

Tissue distribution Tumor pharmacokinetics L1210 leukemia Preclinical pharmacology

Evidence-Based Application Scenarios for 2′-Deoxycoformycin in Research and Clinical Procurement


High-Fidelity ADA Knockout Studies Requiring Picomolar Potency

In experimental systems requiring complete or near-complete ablation of adenosine deaminase activity with minimal off-target effects, 2′-deoxycoformycin is the inhibitor of choice based on its Ki of 2.5 pM and demonstrated 1.3 × 10⁷-fold stereoselectivity [1]. Alternative ADA inhibitors such as EHNA exhibit micromolar potency and dual PDE2 inhibition, introducing confounding variables . The defined X-ray crystallographic structure of the pentostatin-ADA complex, showing direct Zn²⁺ coordination, further validates its use as a high-specificity tool compound for mechanistic enzymology and structure-based drug design [2].

Combination Chemotherapy Regimen Development Where Bone Marrow Sparing Is Critical

For preclinical and clinical development of combination regimens in lymphoid malignancies where overlapping myelosuppression limits feasibility, pentostatin is the purine analog of choice. Clinical evidence demonstrates that pentostatin is the least myelosuppressive among the purine analogs active in CLL [1]. The PCR (pentostatin-cyclophosphamide-rituximab) regimen achieved a 75% response rate with acceptable toxicity (28% grade 3/4 infections) and 72% full-dose completion in previously treated patients , whereas analogous fludarabine-alkylator combinations were abandoned due to overlapping myelotoxicity [2]. This differential toxicity profile supports pentostatin as the preferred purine analog backbone in investigational combination protocols.

Sequential Therapy in Relapsed Hairy Cell Leukemia Following Cladribine Exposure

In the management of relapsed or refractory hairy cell leukemia (HCL) after first-line cladribine, pentostatin represents a rational therapeutic alternative. First-line monotherapy with either agent induces high remission rates, but 30–40% of patients relapse [1]. Although cross-resistance among purine analogs is recognized, it is incomplete; re-treatment with an alternate purine analog can yield responses, albeit at lower rates than first-line therapy . Given pentostatin's distinct ADA-targeted mechanism and lower myelosuppressive profile compared to fludarabine [2], it offers a therapeutically meaningful option for patients with prior cladribine exposure or those at elevated risk for fludarabine-associated toxicities.

Preclinical Oncology Models Assessing Tumor-Specific Drug Accumulation

2′-Deoxycoformycin is an appropriate selection for murine oncology models where tumor-specific pharmacokinetics are under investigation. Preclinical data demonstrate that tissues from L1210 leukemic mice accumulate significantly higher pentostatin levels than tissues from normal mice at later time points, despite equivalent systemic clearance [1]. The L1210 tumor tissue itself achieves tissue/plasma ratios ≥1 within 15 minutes of dosing, confirming rapid tumor penetration . These findings support the use of pentostatin in studies evaluating tumor microenvironment drug distribution or comparative pharmacokinetic/pharmacodynamic modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxycoformycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.